molecular formula C29H34N4O7S B2853474 N-(1,3-苯并二氧杂环-5-基甲基)-6-[6-[2-(丁基氨基)-2-氧代乙基]硫代-8-氧代-[1,3]二氧杂环[4,5-g]喹唑啉-7-基]己酰胺 CAS No. 896682-20-5

N-(1,3-苯并二氧杂环-5-基甲基)-6-[6-[2-(丁基氨基)-2-氧代乙基]硫代-8-氧代-[1,3]二氧杂环[4,5-g]喹唑啉-7-基]己酰胺

货号 B2853474
CAS 编号: 896682-20-5
分子量: 582.67
InChI 键: YJVUKRUAYWVQHA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include studying its spectroscopic properties .

科学研究应用

药代动力学和抗菌活性

  • 对磺胺甲恶唑和甲氧苄啶(CN 3123)的药代动力学和抗菌组合的研究在治疗各种细菌感染方面显示出有希望的结果,没有明显的副作用。此类组合的相容性和有效性强调了理解复杂化合物在开发针对细菌感染的有效治疗方法中的药理相互作用和代谢途径的重要性 (Etzel 和 Wesenberg,1976 年)

生物监测和代谢

  • 对人尿中杂环芳香胺代谢物进行生物监测的研究证明了接触烹饪肉类中发现的某些化学物质对健康的潜在风险。这项研究强调了开发生物监测技术以评估人类接触潜在有害化合物及其代谢和排泄途径的必要性 (Stillwell 等人,1999 年)

抗氧化治疗和氧化应激

  • 抗氧化治疗已被评估其减轻某些治疗(如慢性恰加斯心脏病中的苯并硝唑)引起的氧化应激的潜力。该研究领域突出了氧化应激在疾病进展中的作用以及抗氧化剂在减轻此类影响中的治疗潜力,展示了化合物、药物治疗和氧化生物学之间的交叉 (Ribeiro 等人,2010 年)

药物引起的ocular效应

  • 磺胺甲恶唑-甲氧苄啶引起的双侧闭角型青光眼病例研究强调了对药物引起的副作用的认识至关重要。了解此类反应背后的分子机制可以为更安全的药物设计和使用指南提供信息,尤其是在具有广泛全身效应的化合物的情况下 (Spadoni 等人,2007 年)

安全和危害

This would involve studying any potential hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also involve looking at appropriate safety precautions for handling and storing the compound .

属性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N4O7S/c1-2-3-10-30-27(35)16-41-29-32-21-14-25-24(39-18-40-25)13-20(21)28(36)33(29)11-6-4-5-7-26(34)31-15-19-8-9-22-23(12-19)38-17-37-22/h8-9,12-14H,2-7,10-11,15-18H2,1H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVUKRUAYWVQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。